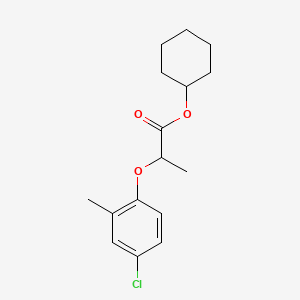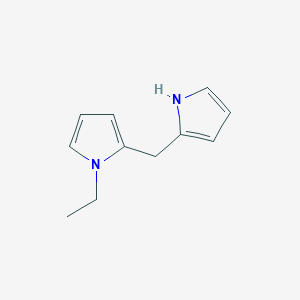
1-Ethyl-2-(1-pyrrolylmethyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fema No. . It is commonly used in the flavor and fragrance industry due to its unique sensory attributes.
Métodos De Preparación
The synthetic routes for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole typically involve the reaction of pyrrole derivatives under specific conditions. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield. Detailed reaction conditions and specific reagents used in the synthesis are proprietary to manufacturers and are optimized for commercial production.
Análisis De Reacciones Químicas
1-ethyl-2-(1-pyrrolylmethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (chlorine, bromine) and catalysts like iron(III) chloride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-2-(1-pyrrolylmethyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Research studies explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its pharmacological effects are ongoing, with some studies suggesting potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-(1-pyrrolylmethyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its precise effects at the molecular level .
Comparación Con Compuestos Similares
1-ethyl-2-(1-pyrrolylmethyl)pyrrole can be compared with other pyrrole derivatives such as:
Rebaudioside D: (Fema No. 4921)
Rebaudioside M: (Fema No. 4922)
These compounds share a similar pyrrole backbone but differ in their substituents and functional groups, leading to distinct sensory and chemical properties.
Propiedades
Número CAS |
2271052-84-5 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-ethyl-2-(1H-pyrrol-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-4-6-11(13)9-10-5-3-7-12-10/h3-8,12H,2,9H2,1H3 |
Clave InChI |
MLJFFSRFFVPXQQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=C1CC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


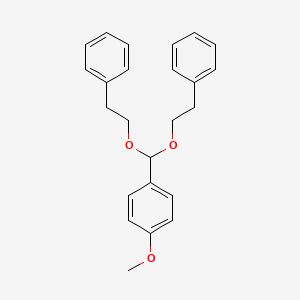
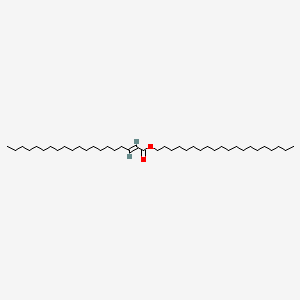
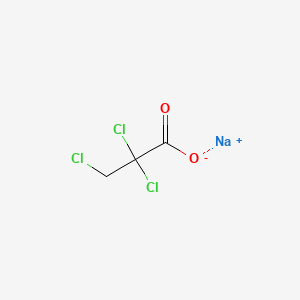

![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
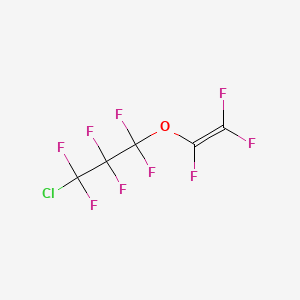
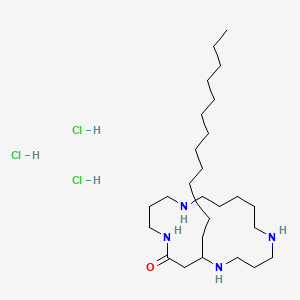

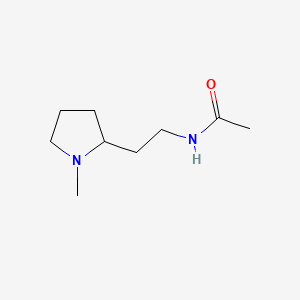
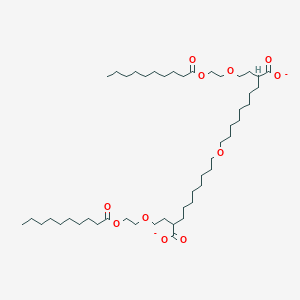
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)

